molecular formula C8H8F2N2O2 B13486344 4-(1,1-Difluoroethyl)-2-nitroaniline

4-(1,1-Difluoroethyl)-2-nitroaniline

Cat. No.: B13486344
M. Wt: 202.16 g/mol
InChI Key: IYGKCPRIYRIWAF-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-2-nitroaniline is an organic compound that features a nitro group and a difluoroethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the selective introduction of the difluoroethyl group.

Industrial Production Methods

Industrial production methods for 4-(1,1-Difluoroethyl)-2-nitroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Reduction: 4-(1,1-Difluoroethyl)-2-aminoaniline

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoroethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Contains a difluoroethyl group and a sulfonyl chloride group.

    1-Bromo-4-(1,1-difluoroethyl)benzene: Features a difluoroethyl group and a bromine atom on the benzene ring.

Uniqueness

4-(1,1-Difluoroethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a difluoroethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-2-nitroaniline

InChI

InChI=1S/C8H8F2N2O2/c1-8(9,10)5-2-3-6(11)7(4-5)12(13)14/h2-4H,11H2,1H3

InChI Key

IYGKCPRIYRIWAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])(F)F

Origin of Product

United States

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